4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820059
InChI: InChI=1S/C25H16BrCl/c26-22-15-8-14-21-24(22)18-11-4-5-12-19(18)25(21,17-9-2-1-3-10-17)20-13-6-7-16-23(20)27/h1-16H
SMILES: C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl
Molecular Formula: C25H16BrCl
Molecular Weight: 431.7 g/mol

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene

CAS No.:

Cat. No.: VC13820059

Molecular Formula: C25H16BrCl

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene -

Specification

Molecular Formula C25H16BrCl
Molecular Weight 431.7 g/mol
IUPAC Name 4-bromo-9-(2-chlorophenyl)-9-phenylfluorene
Standard InChI InChI=1S/C25H16BrCl/c26-22-15-8-14-21-24(22)18-11-4-5-12-19(18)25(21,17-9-2-1-3-10-17)20-13-6-7-16-23(20)27/h1-16H
Standard InChI Key UCBJXDOLZLHBDU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl
Canonical SMILES C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a fluorene skeleton (a bicyclic system of two benzene rings fused to a five-membered ring) with three substituents:

  • Bromine at the 4-position of the fluorene.

  • Phenyl group at the 9-position.

  • 2-Chlorophenyl group also at the 9-position, creating a crowded steric environment.

This arrangement is confirmed by its IUPAC name, 4-bromo-9-(2-chlorophenyl)-9-phenylfluorene, and spectroscopic identifiers such as the InChIKey UCBJXDOLZLHBDU-UHFFFAOYSA-N.

Physical and Chemical Properties

Table 1 summarizes key physicochemical data:

PropertyValue
Molecular FormulaC25H16BrCl\text{C}_{25}\text{H}_{16}\text{BrCl}
Molecular Weight431.75 g/mol
Canonical SMILESC1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl
Topological Polar Surface Area0 Ų
Heavy Atom Count27

The compound’s low polarity (evidenced by a polar surface area of 0 Ų) suggests high hydrophobicity, making it soluble in nonpolar solvents like toluene or dichloromethane .

Synthesis and Industrial Production

Industrial Manufacturing

Industrial production likely employs continuous flow reactors to enhance yield and reduce byproducts. Key steps include:

  • Precision temperature control to manage exothermic reactions.

  • Automated purification systems (e.g., simulated moving bed chromatography) for high-purity output.

Table 2 outlines hypothetical optimized reaction conditions:

ParameterValue
CatalystPd(OAc)2\text{Pd(OAc)}_2 (0.1 eq)
BaseCs2CO3\text{Cs}_2\text{CO}_3 (2.5 eq)
SolventAnhydrous toluene
Temperature110°C
Reaction Time16 hours

Applications in Materials Science

Organic Electronics

The compound’s extended π-conjugation and halogen substituents make it a candidate for:

  • Organic light-emitting diodes (OLEDs): Bromine enhances electron mobility, while chlorophenyl groups stabilize excited states.

  • Organic photovoltaics (OPVs): As an electron transport layer, it could improve device efficiency .

Supramolecular Chemistry

Steric hindrance from the 2-chlorophenyl group enables unique crystal packing behaviors. Computational studies predict a herringbone arrangement in the solid state, favoring charge-transfer interactions.

Comparative Analysis with Structural Analogs

Table 3 contrasts key features with related compounds:

CompoundSubstituentsMolecular WeightApplications
4-Bromo-9,9-diphenyl-9H-fluoreneBr, 2×Ph397.31 g/molOLED host material
2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluoreneBr, 4-Cl-Ph, Ph431.75 g/molSuzuki coupling precursor

The 2-chlorophenyl group in the target compound introduces greater steric hindrance than the 4-chlorophenyl isomer, potentially altering reaction kinetics in cross-coupling applications .

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